molecular formula C18H13Cl2NO2 B2966093 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 330678-04-1

2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2966093
CAS No.: 330678-04-1
M. Wt: 346.21
InChI Key: IVMINDZVEQVMTN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a 4-methoxynaphthalen-1-yl amine moiety.

Properties

IUPAC Name

2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-7-6-11(19)10-15(14)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMINDZVEQVMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2,4-dichloronitrobenzene, undergoes nitration followed by reduction to form 2,4-dichloroaniline.

    Acylation: The 2,4-dichloroaniline is then acylated with 4-methoxynaphthalene-1-carbonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide linkage can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2,4-diamino-N-(4-methoxynaphthalen-1-yl)benzamide.

    Oxidation: Formation of 2,4-dichloro-N-(4-hydroxynaphthalen-1-yl)benzamide.

    Reduction: Formation of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzylamine.

Scientific Research Applications

2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Core Structural Features

The target compound shares a common 2,4-dichlorobenzoyl backbone with multiple analogs (Table 1). Key structural variations lie in the amine substituents:

  • Aromatic vs. Aliphatic Substituents: Unlike compounds such as N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (, Compound 51), which feature aliphatic aminoethyl chains, the methoxynaphthalene group in the target compound introduces a bulky, planar aromatic system. This may influence binding affinity to hydrophobic pockets in enzymes or receptors .
  • Methoxy vs.
Physicochemical Properties

Comparative physicochemical data for select analogs are summarized below:

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Reference
Target Compound* ~370.2 ~4.8 1 4 ~50 Estimated
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 330.6 4.647 1 3 30.26
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide 388.3 3.9 2 3 49.3
3,4-Dichloro-N-(1-(dimethylamino)cyclohexyl)benzamide (AH-7921) 343.3 3.2 1 3 29.5

*Estimated values based on structural similarity to and .

Key observations:

  • The methoxynaphthalene group increases molecular weight and logP compared to simpler aryl-substituted analogs, suggesting enhanced membrane permeability but reduced solubility .
  • Lower polar surface area (PSA) in halogenated derivatives (e.g., ) correlates with improved blood-brain barrier penetration, a critical factor for central nervous system-targeting drugs .

Key Differences from Analogs :

  • Purification : Unlike aliphatic amine derivatives (e.g., , Compounds 50–52), which precipitate as HCl salts, the target compound’s aromatic amine may require chromatographic purification (e.g., silica gel or HPLC) .
  • Yield Optimization : Substituent steric hindrance from the naphthalene ring may reduce reaction yields compared to smaller aryl groups (e.g., 57–75% yields for compounds) .
Antitrypanosomal Activity

Structural analogs such as 2,4-dichloro-N-(4-chlorophenyl)benzamide derivatives () exhibit potent activity against Trypanosoma brucei (IC₅₀ = 0.1–1.2 µM). The methoxynaphthalene group’s bulk may hinder binding to the trypanosomal target compared to smaller substituents, but its lipophilicity could enhance parasite membrane penetration .

Opioid Receptor Affinity

The dichlorobenzamide scaffold is shared with opioid agonists like AH-7921 (), which binds to μ-opioid receptors (Ki = 12 nM). The target compound’s methoxynaphthalene group may sterically interfere with receptor binding, but its aromaticity could mimic tyrosine residues in endogenous ligands (e.g., enkephalins) .

Glycine Transport Inhibition

Fluorinated benzamides (e.g., [¹⁸F]CFPyPB , ) inhibit glycine transporters (GlyT1), a target for schizophrenia. The target compound’s logP (~4.8) aligns with CNS drug candidates, though its large PSA (~50 Ų) may limit brain uptake compared to analogs .

Biological Activity

Overview

2,4-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound belonging to the class of benzamides, characterized by its unique structure featuring two chlorine atoms and a methoxy group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented by the following formula:

C18H13Cl2NO2\text{C}_{18}\text{H}_{13}\text{Cl}_2\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thus blocking substrate access. Additionally, it may modulate cell surface receptor functions, influencing signal transduction pathways that regulate cell proliferation and apoptosis .

Biological Activity Data

Activity Target Effect Reference
Anti-inflammatoryPro-inflammatory cytokinesInhibition of cytokine production
AnticancerCancer cell linesInduction of apoptosis in cancer cells
Enzyme inhibitionVarious enzymesCompetitive inhibition

Case Studies and Research Findings

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect was evaluated in vitro using various cell lines, demonstrating a reduction in inflammation markers .
  • Anticancer Activity : In studies involving cancer cell lines, this compound has shown promise in inducing apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. The efficacy was compared against standard chemotherapeutic agents, revealing superior activity at certain concentrations .
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated competitive inhibition against certain kinases that are crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound Name Activity Profile
This compoundAnti-inflammatory and anticancer properties
2,5-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamidePotential antimicrobial activity
3,5-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamideLimited biological data available

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